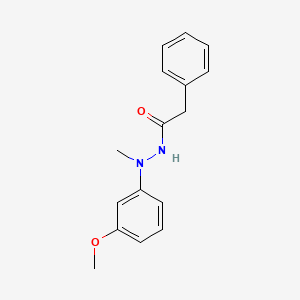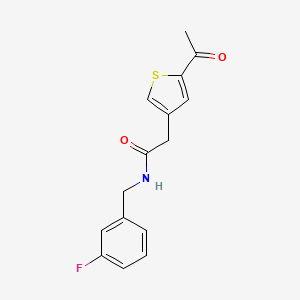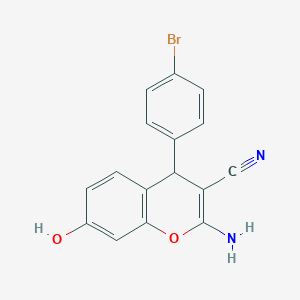
N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide (MPMPH) is a synthetic compound that has been extensively studied for its potential pharmacological properties. This compound belongs to the class of hydrazides and has been synthesized using various methods. MPMPH has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mécanisme D'action
The mechanism of action of N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide is not fully understood. However, it has been suggested that N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide may exert its pharmacological effects by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide may also exert its anticonvulsant effects by modulating the activity of ion channels in the brain.
Biochemical and Physiological Effects:
N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide has been found to possess anti-inflammatory, analgesic, and anticonvulsant effects. It has also been found to have potential as an anticancer agent. Additionally, N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide has been studied for its potential use in the treatment of Parkinson's disease. The exact biochemical and physiological effects of N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide are not fully understood, and further research is needed to elucidate its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control of the chemical structure and purity of the compound. N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide has also been extensively studied, and its pharmacological properties are well documented. However, there are also limitations to the use of N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide in lab experiments. The exact mechanism of action of N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide is not fully understood, and further research is needed to elucidate its pharmacological properties.
Orientations Futures
There are several future directions for the study of N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide. One potential direction is to further explore its potential as an anticancer agent. Another direction is to investigate its potential use in the treatment of Parkinson's disease. Additionally, further research is needed to elucidate the exact mechanism of action of N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide and its potential pharmacological properties. Overall, N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide has great potential for further research and development as a potential therapeutic agent.
Méthodes De Synthèse
N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide can be synthesized using various methods, including the reaction of 3-methoxybenzoyl chloride with N-methyl-2-phenylacetohydrazide in the presence of a base or by the reaction of 3-methoxybenzohydrazide with N-methyl-2-phenylacetamide. The purity of the synthesized compound can be confirmed by melting point determination, thin-layer chromatography, and spectral analysis.
Applications De Recherche Scientifique
N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide has been extensively studied for its potential pharmacological properties. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant effects. N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide has also been found to have potential as an anticancer agent. Additionally, N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide has been studied for its potential use in the treatment of Parkinson's disease.
Propriétés
IUPAC Name |
N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(14-9-6-10-15(12-14)20-2)17-16(19)11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUJSGRMPNOCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)OC)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4924481.png)
![2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4924483.png)

![N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B4924495.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4924496.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4924509.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4924517.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4924518.png)
![methyl 4-{[3-({[4-(1H-pyrazol-5-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4924524.png)
![1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4924540.png)
![1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4924549.png)

![4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B4924561.png)
![N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide](/img/structure/B4924566.png)